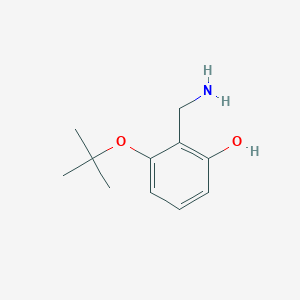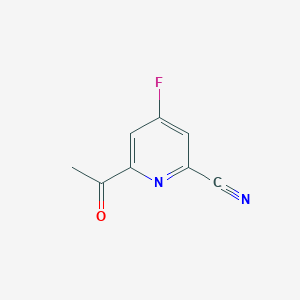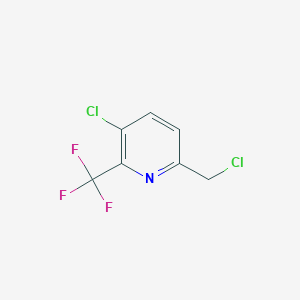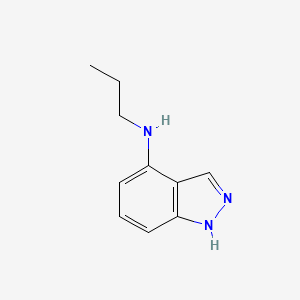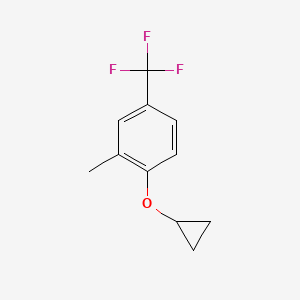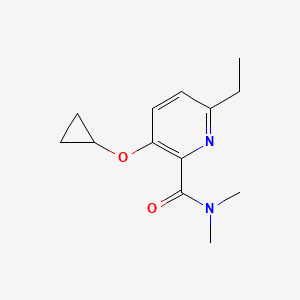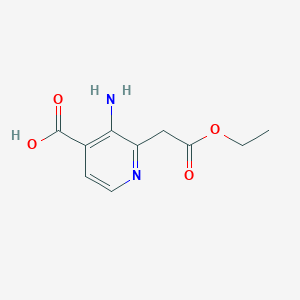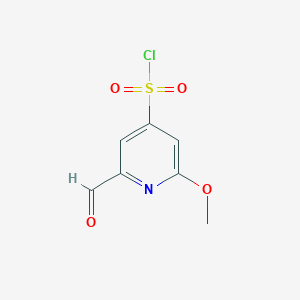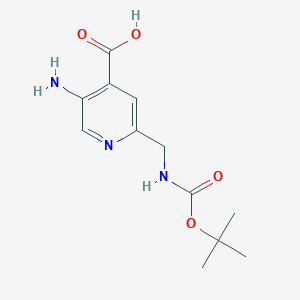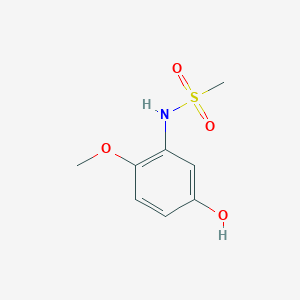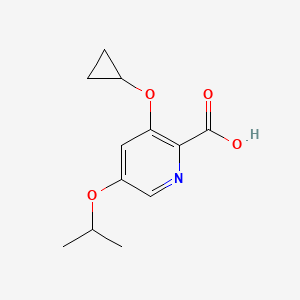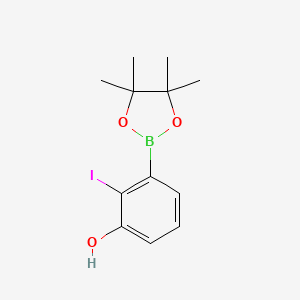
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is an organoboron compound that features both iodine and boron atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Coupling Reactions: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution Reactions: Products include substituted phenols with various functional groups replacing the iodine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the boron moiety with aryl halides.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential drug candidates through its reactivity in forming carbon-carbon bonds.
Material Science: Utilized in the development of new materials with unique electronic properties.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action for 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol primarily involves its reactivity in cross-coupling reactions. The boron moiety participates in the transmetalation step of the Suzuki-Miyaura reaction, while the iodine atom can undergo oxidative addition to palladium catalysts. These steps facilitate the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-anisole
- 2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzoic acid
Uniqueness
2-Iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is unique due to the presence of both iodine and boron atoms, which confer distinct reactivity patterns. This dual functionality allows for a wide range of synthetic applications, making it a versatile compound in organic chemistry.
Eigenschaften
Molekularformel |
C12H16BIO3 |
|---|---|
Molekulargewicht |
345.97 g/mol |
IUPAC-Name |
2-iodo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3 |
InChI-Schlüssel |
ZPHSWNWHDZLHJU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


